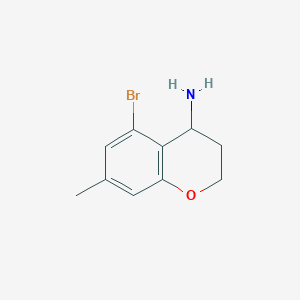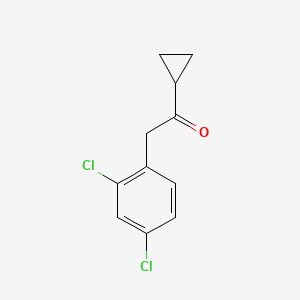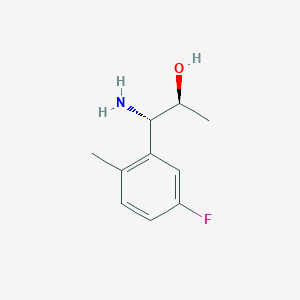
(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol is a chiral compound with significant interest in various fields of scientific research. This compound features a fluorinated aromatic ring and an amino alcohol moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate fluorinated aromatic compound.
Reduction: The aromatic compound undergoes reduction to introduce the amino group.
Chiral Resolution: The resulting mixture is resolved into its enantiomers to obtain the (1S,2S) configuration.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s chiral nature allows it to interact selectively with these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.
(1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol: A similar compound with a different position of the fluorine atom.
(1S,2S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol: A compound with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
Clave InChI |
GHBOXTGMSHFFIG-OIBJUYFYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)F)[C@@H]([C@H](C)O)N |
SMILES canónico |
CC1=C(C=C(C=C1)F)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


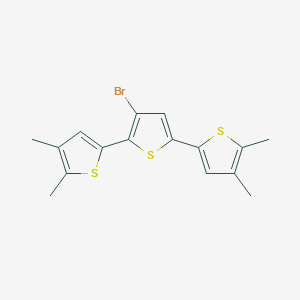
![methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13041032.png)



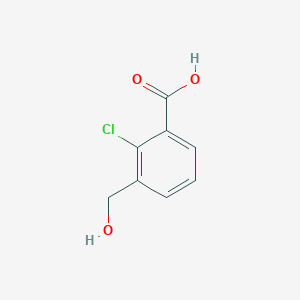



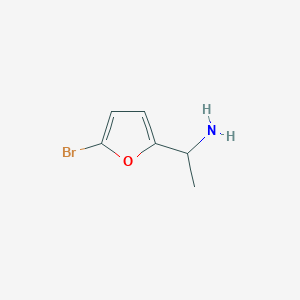
![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13041094.png)
![(1R,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041108.png)
